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Introduction
Isovaleric Acidemia (IVA) is an autosomal recessive inborn error of metabolism resulting from

the deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD). This enzyme

catalyzes a critical step in the catabolism of the branched-chain amino acid, leucine. Its

deficiency leads to the accumulation of isovaleryl-CoA and its derivatives, such as isovaleric

acid, which is toxic and can cause severe metabolic acidosis, neurological damage, and a

characteristic "sweaty feet" odor.

Newborn screening (NBS) programs are critical for early detection and intervention, which

significantly improves patient prognosis and supports normal psychomotor development. While

the primary marker for IVA in NBS is elevated isovalerylcarnitine (C5-carnitine) in dried blood

spots (DBS), N-Isovaleroylglycine (IVG) serves as a key confirmatory biomarker, primarily

detected in urine. IVG is formed through the detoxification pathway where accumulating

isovaleryl-CoA is conjugated with glycine. These application notes provide a detailed overview

of the biochemical basis, analytical protocols, and quantitative data related to the use of N-
Isovaleroylglycine in the diagnosis and monitoring of Isovaleric Acidemia.
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The deficiency of isovaleryl-CoA dehydrogenase disrupts the normal catabolic pathway of

leucine. The resulting buildup of isovaleryl-CoA is shunted into alternative detoxification

pathways, leading to the formation of disease-specific biomarkers. One major pathway involves

the conjugation of isovaleryl-CoA with glycine by the enzyme glycine N-acyltransferase,

producing the non-toxic, water-soluble compound N-Isovaleroylglycine, which is then

excreted in the urine.
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Caption: Leucine catabolism pathway and IVA biomarker formation.

Application in Newborn Screening Workflow
N-Isovaleroylglycine is typically utilized as a second-tier or confirmatory test following a

presumptive positive result from a primary newborn screen. The standard NBS workflow

involves an initial screen for elevated C5-carnitine in a dried blood spot sample using tandem
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mass spectrometry (MS/MS). A positive result triggers further diagnostic evaluation, including

organic acid analysis of a urine sample to confirm the presence of elevated N-
Isovaleroylglycine.
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Caption: Newborn screening and confirmatory workflow for IVA.

Quantitative Data
The concentrations of key metabolites are starkly different between healthy newborns and

those with Isovaleric Acidemia. Furthermore, treatment with glycine has been shown to

significantly impact metabolite levels by promoting the excretion of N-Isovaleroylglycine.

Table 1: Typical Biomarker Levels in Isovaleric Acidemia

Analyte Sample Type
Unaffected
Individuals

IVA Patients

Isovalerylcarnitine
(C5)

Dried Blood Spot /
Plasma

Low / Undetectable
Significantly
Elevated

N-Isovaleroylglycine Urine Low / Undetectable Significantly Elevated

| Isovaleric Acid | Serum / Plasma | Undetectable | Highly Elevated (esp. during crisis) |

Table 2: Effect of Glycine Supplementation on Metabolite Levels During Leucine Loading

Condition
Serum Isovaleric Acid
(mg/100 mL)

Urinary N-
Isovaleroylglycine (mg/mg
creatinine)

Leucine Loading (125
mg/kg) Alone

5.60 9.90 (over 24h)

| Leucine Loading with Glycine (250 mg/kg) | 0.93 | 26.20 (over 12h) |

Data derived from a case study and illustrates the biochemical response to glycine therapy.

Experimental Protocols
Protocol 5.1: Quantitative Analysis of N-Isovaleroylglycine in Urine by LC-MS/MS
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This protocol outlines a method for the sensitive and specific quantification of N-
Isovaleroylglycine in urine samples, adapted from general principles of small molecule

analysis by LC-MS/MS.

5.1.1 Objective To accurately quantify the concentration of N-Isovaleroylglycine in urine to

confirm the diagnosis of Isovaleric Acidemia.

5.1.2 Materials and Reagents

N-Isovaleroylglycine analytical standard

Isotopically labeled internal standard (e.g., N-Isovaleroylglycine-d7)

LC-MS grade water, acetonitrile, and formic acid

Urine collection containers

Centrifuge and autosampler vials

Volumetric flasks and pipettes

5.1.3 Sample Preparation

Thaw frozen urine samples at room temperature.

Vortex samples to ensure homogeneity.

Centrifuge at 4,000 x g for 10 minutes to pellet any particulate matter.

In a clean microcentrifuge tube, combine 50 µL of urine supernatant with 450 µL of the

internal standard working solution (prepared in 50% acetonitrile).

Vortex for 30 seconds.

Centrifuge at 14,000 x g for 15 minutes to precipitate proteins.

Transfer the clear supernatant to an autosampler vial for analysis.

5.1.4 LC-MS/MS Instrumentation and Parameters
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Liquid Chromatograph: UPLC or HPLC system

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

Mobile Phase A: 0.1% Formic Acid in Water

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Gradient:

0-0.5 min: 5% B

0.5-3.0 min: Ramp to 95% B

3.0-4.0 min: Hold at 95% B

4.0-4.1 min: Return to 5% B

4.1-5.0 min: Equilibrate at 5% B

Flow Rate: 0.4 mL/min

Injection Volume: 5 µL

Mass Spectrometer: Triple quadrupole mass spectrometer

Ionization Mode: Electrospray Ionization, Positive (ESI+)

MRM Transitions (Example):

N-Isovaleroylglycine: Precursor Ion (m/z) 160.1 -> Product Ion (m/z) 76.1

Internal Standard (d7): Precursor Ion (m/z) 167.1 -> Product Ion (m/z) 76.1 (Note: Specific

transitions should be optimized in-house)

5.1.5 Calibration and Quality Control

Prepare a calibration curve using the analytical standard over a clinically relevant range

(e.g., 0.1 µM to 100 µM).
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Include at least three levels of quality control (QC) samples (low, medium, high) with each

analytical batch to ensure accuracy and precision.

5.1.6 Data Analysis

Integrate the peak areas for N-Isovaleroylglycine and the internal standard.

Calculate the peak area ratio (Analyte/Internal Standard).

Determine the concentration of N-Isovaleroylglycine in unknown samples by interpolating

their peak area ratios from the linear regression of the calibration curve.

Normalize the final concentration to urinary creatinine to account for variations in urine

dilution.

Considerations and Troubleshooting
Analytical Specificity: While MS/MS is highly specific, it is important to be aware of potential

isobaric interferences and confirm analyte identity through retention time matching and ion

ratios.

Dried Blood Spot vs. Urine: The primary screening is performed on DBS, which is convenient

for collection and transport. However, quantitative analysis from DBS can be affected by

factors such as the hematocrit level, which impacts spot size and analyte distribution. Urine

analysis for IVG provides a robust confirmation that is less susceptible to these issues.

Differential Diagnosis: Elevated C5-carnitine can also be seen in patients with

short/branched-chain acyl-CoA dehydrogenase (SBCAD) deficiency or due to pivalic acid-

containing antibiotics. Therefore, the specific detection of elevated N-Isovaleroylglycine in

urine is crucial for the definitive diagnosis of IVA.

To cite this document: BenchChem. [Application Notes & Protocols: N-Isovaleroylglycine for
Newborn Screening of Isovaleric Acidemia]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1141336#using-n-isovaleroylglycine-in-newborn-
screening-for-isovaleric-acidemia]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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